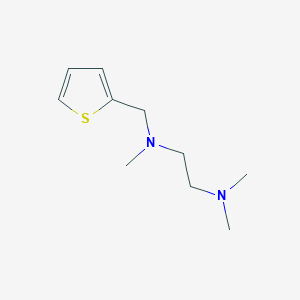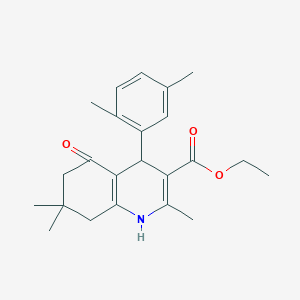![molecular formula C18H21BrO4 B4993936 2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)
2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene is a chemical compound that belongs to the family of aryloxypropanolamines. It is also known as carvedilol and is used as a beta-blocker for the treatment of heart failure and hypertension. This compound has been extensively studied for its biochemical and physiological effects and has been found to have potential applications in scientific research.
作用機序
The mechanism of action of 2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene involves its ability to block beta-adrenergic receptors in the body. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. The compound also has antioxidant properties and has been found to have potential neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have potential anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to have potential neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene is its ability to block beta-adrenergic receptors in the body, which can be beneficial in the treatment of heart failure and hypertension. The compound also has potential therapeutic effects in the treatment of various diseases such as cancer, diabetes, and neurological disorders. However, one of the limitations of the compound is its potential side effects, which include dizziness, fatigue, and gastrointestinal disturbances.
将来の方向性
There are many potential future directions for the study of 2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene. One direction is the development of new drug delivery systems that utilize the compound's properties to target specific diseases. Another direction is the study of the compound's potential use as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the compound's potential therapeutic effects and its mechanisms of action.
合成法
The synthesis of 2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 4-methyl-2-nitrophenol with 2-bromoethyl propionate in the presence of sodium hydride. The resulting product is then subjected to reduction with palladium on carbon and hydrogen gas to yield the final product.
科学的研究の応用
2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene has been extensively studied for its potential applications in scientific research. It has been found to have potential therapeutic effects in the treatment of various diseases such as cancer, diabetes, and neurological disorders. The compound has also been studied for its potential use in drug delivery systems and as a diagnostic tool for various diseases.
特性
IUPAC Name |
2-bromo-1-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4/c1-13-8-9-15(14(19)12-13)22-10-5-11-23-18-16(20-2)6-4-7-17(18)21-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQXNWARKHYSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993855.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4993858.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4993860.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4993866.png)

![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)


![ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
![ethyl 4-{[(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4993911.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)
